3-Bromo-5-chloro-2-hydroxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-6-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRSNICKUNKOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Oxidation and Reduction Reactions
The oxidation of benzyl (B1604629) alcohols, including substituted variants like 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, can proceed through several mechanistic pathways. These are largely dictated by the nature of the oxidant, the catalyst, and the reaction conditions.
Hydride Abstraction Mechanisms in Alcohol Oxidation
A prevalent mechanism in the oxidation of benzyl alcohols is hydride abstraction from the benzylic carbon. acs.org This process is often the rate-determining step, particularly in reactions catalyzed by supported metal catalysts such as gold (Au). acs.org The reaction typically begins with the adsorption and deprotonation of the alcohol on the catalyst surface, forming an alkoxide intermediate. acs.org Subsequently, a hydride ion is transferred from the benzylic carbon to the metal catalyst. acs.org The stability of the resulting carbocation intermediate plays a crucial role in the reaction rate. rsc.org For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would destabilize a positive charge at the benzylic position, potentially slowing down a purely hydride abstraction mechanism compared to unsubstituted benzyl alcohol. However, the hydroxyl group, being electron-donating by resonance, can partially counteract this effect. libretexts.orglumenlearning.com
The use of organic oxidants, such as those based on quinone, oxoammonium ions, and carbocations, also facilitates hydride abstraction under mild conditions with high chemoselectivity. rsc.org These reagents are effective due to their ability to generate carbocation intermediates from alcohols. rsc.orgnsf.gov For instance, oxoammonium ions can oxidize alcohols via a hydride-abstraction pathway, especially at low pH or in non-aqueous solvents. nsf.gov
Radical Pathways and Hydrogen Atom Transfer (HAT) Kinetics
In addition to ionic pathways, radical mechanisms are also significant in the oxidation of benzyl alcohols. These reactions often involve a hydrogen atom transfer (HAT) from the alcohol to a radical species. researchgate.net For example, the oxidation of benzyl alcohol can be initiated by the formation of a benzyl radical, which then reacts with molecular oxygen to yield the final oxidation product. organic-chemistry.orgrsc.org
The kinetics of HAT reactions are influenced by the bond dissociation energy (BDE) of the C-H bond being broken. In the case of this compound, the substituents on the aromatic ring will affect the stability of the resulting benzyl radical. While halogens are generally electron-withdrawing, they can also stabilize radical intermediates to some extent. The hydroxyl group can also participate in stabilizing the radical through resonance.
Studies on the oxidation of benzyl radicals have shown their importance in combustion and atmospheric chemistry. nih.gov The reaction of a benzyl radical with O₂ forms a benzylperoxy radical, which can undergo further reactions to form products like benzaldehyde (B42025). nih.gov The presence of halogen and hydroxyl substituents on the aromatic ring of this compound would influence the stability and reactivity of these peroxy radical intermediates.
Electrochemical and Photoelectrocatalytic Oxidation Mechanisms of Benzyl Alcohols
Electrochemical methods offer a green and efficient alternative for the oxidation of benzyl alcohols. chemistryviews.orgnih.gov These reactions can be highly selective, often proceeding under mild conditions without the need for chemical oxidants. chemistryviews.org The mechanism of electrochemical oxidation can involve the direct transfer of electrons from the alcohol to the anode or mediation by electrocatalysts. nih.govepa.gov For instance, nickel-based electrocatalysts have been shown to be effective for the oxidation of alcohols to aldehydes. nih.gov The process can be influenced by factors such as the electrode material, solvent, and electrolyte. chemistryviews.orgnih.gov In some systems, the oxidation proceeds via the formation of a trifluoroacetate (B77799) ester intermediate which is then hydrolyzed to the corresponding alcohol. chemistryviews.org
Photoelectrocatalytic oxidation combines photocatalysis with electrochemistry to drive the oxidation of alcohols. This approach often utilizes semiconductor materials that, upon irradiation, generate electron-hole pairs. These charge carriers can then initiate redox reactions. For example, the photocatalytic oxidation of benzyl alcohol over certain catalysts can proceed via the generation of benzyl radicals through a hydrogen atom transfer process. organic-chemistry.orgresearchgate.net The efficiency and selectivity of these reactions are dependent on the photocatalyst and reaction conditions. researchgate.netnih.gov
Substituent Effects on Reactivity
The reactivity of this compound is significantly modulated by the electronic and steric properties of its bromo, chloro, and hydroxyl substituents.
Electronic and Steric Influences of Halogen and Hydroxyl Substituents
The halogen (bromo and chloro) and hydroxyl substituents exert both inductive and resonance effects on the benzene (B151609) ring, thereby influencing the reactivity of the benzylic alcohol group. libretexts.orglumenlearning.com
Inductive Effect: Both bromine and chlorine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). lumenlearning.com This effect deactivates the aromatic ring towards electrophilic attack and can also influence the acidity of the hydroxyl group and the reactivity of the benzylic C-H bond. lumenlearning.comopenstax.org The hydroxyl group also has an inductive electron-withdrawing effect, though it is weaker than that of the halogens. libretexts.org
Steric Effects: The presence of substituents at the 3- and 5-positions can sterically hinder the approach of reactants to the benzylic alcohol group and the adjacent positions on the aromatic ring. This steric hindrance can affect reaction rates and product distributions.
Hammett Studies and Linear Free-Energy Relationships in Substituted Benzyl Alcohol Reactions
Hammett studies provide a quantitative means to assess the electronic effects of substituents on the reaction rates and equilibria of aromatic compounds. pharmacy180.com By plotting the logarithm of the rate constant (k) or equilibrium constant (K) for a series of substituted compounds against the Hammett substituent constant (σ), a linear free-energy relationship can often be established. pharmacy180.comacs.org
The slope of the Hammett plot, known as the reaction constant (ρ), provides valuable information about the reaction mechanism. pharmacy180.com
A negative ρ value indicates that the reaction is favored by electron-donating groups. This suggests the buildup of positive charge in the transition state, such as in reactions involving carbocation intermediates. acs.org
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the development of negative charge in the transition state.
In the oxidation of substituted benzyl alcohols, Hammett plots are frequently employed to elucidate the nature of the rate-determining step. acs.orgresearchgate.net For many oxidation reactions, a negative ρ value is observed, consistent with a mechanism involving hydride abstraction and the formation of an electron-deficient transition state. acs.org However, the magnitude of ρ can vary depending on the specific catalyst and reaction conditions. acs.org In some cases, non-linear or "V-shaped" Hammett plots are observed, which can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied from electron-donating to electron-withdrawing. acs.org
For this compound, a Hammett-type analysis would require comparing its reactivity to a series of similarly substituted benzyl alcohols. The combined electronic effects of the bromo, chloro, and hydroxyl groups would be reflected in the position of this compound on the Hammett plot.
Table 1: Hammett Substituent Constants (σ) for Relevant Substituents
| Substituent | σ_meta | σ_para |
| -Br | 0.39 | 0.23 |
| -Cl | 0.37 | 0.23 |
| -OH | 0.12 | -0.37 |
Data sourced from standard physical organic chemistry texts.
Table 2: Summary of Expected Substituent Effects on Key Reaction Steps
| Reaction Step | Expected Influence of -Br and -Cl (Inductive) | Expected Influence of -OH (Resonance) | Overall Expected Effect on Rate |
| Hydride Abstraction | Destabilize positive charge, decrease rate | Stabilize positive charge, increase rate | Competing effects, likely net decrease |
| Radical Formation (HAT) | Minor stabilization, slight rate influence | Stabilize radical, increase rate | Likely net increase |
| Electrophilic Attack on Ring | Deactivating, decrease rate | Activating, increase rate | Competing effects, regioselectivity determined by -OH |
Kinetic Isotope Effects in Key Chemical Transformations
The kinetic isotope effect (KIE) is a powerful tool used to elucidate the rate-determining step of a chemical reaction and to understand the transition state structure. It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. For this compound, KIE studies would be particularly insightful for transformations involving the breaking of C-H or O-H bonds.
Hypothetical Application of KIE in Oxidation Reactions:
One of the common reactions of benzyl alcohols is their oxidation to the corresponding aldehyde or carboxylic acid. patsnap.com For instance, the oxidation of this compound to 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) would involve the breaking of the C-H bond at the benzylic position.
If this C-H bond cleavage is the rate-determining step, a primary kinetic isotope effect would be expected. This can be investigated by comparing the rate of oxidation of the normal reactant with the rate of its deuterium-labeled counterpart, where the hydrogen on the benzylic carbon is replaced by deuterium (B1214612) (3-Bromo-5-chloro-2-hydroxybenzyl-α,α-d2 alcohol).
The magnitude of the KIE (kH/kD) can provide evidence for the mechanism. A large kH/kD value (typically > 2) would suggest a linear transition state where the C-H bond is significantly broken.
Illustrative Data for a Hypothetical Oxidation Reaction:
The following table presents hypothetical data to illustrate how KIE results might be presented for the oxidation of this compound.
| Reactant | Oxidizing Agent | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | Reagent X | 1.2 x 10⁻⁴ | 6.5 |
| 3-Bromo-5-chloro-2-hydroxybenzyl-α,α-d2 alcohol | Reagent X | 1.8 x 10⁻⁵ |
Other Potential Transformations for KIE Studies:
Nucleophilic Substitution: Benzylic alcohols can undergo nucleophilic substitution reactions, often via an SN1 or SN2 mechanism. libretexts.orgpatsnap.com While less common for KIE studies focusing on C-H bonds, isotopic labeling of the leaving group (the hydroxyl group, as H₂¹⁸O) could provide insight into the bonding changes in the transition state.
Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic substitution. Deuterium labeling at specific positions on the aromatic ring could help to probe the mechanism of these reactions, although the effects are generally smaller (secondary KIEs) than those for primary C-H bond cleavage.
Derivatization Strategies and Applications in Organic Synthesis
Functional Group Transformations at the Benzyl (B1604629) Alcohol Moiety
The primary alcohol functional group in 3-Bromo-5-chloro-2-hydroxybenzyl alcohol is a key site for various transformations, enabling the introduction of different functional groups and the extension of the carbon skeleton.
The direct conversion of alcohols to esters via oxidative esterification is a highly efficient and atom-economical process. While specific studies on the oxidative esterification of this compound are not prevalent in the literature, general methods for the oxidative esterification of substituted benzyl alcohols are well-established. These reactions typically involve an oxidant and a catalyst. For instance, metal-free conditions using O₂ as the oxidant in the presence of a basic ionic liquid like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) have been shown to effectively catalyze the self-esterification of various benzyl alcohols. nih.gov The reaction proceeds with high yields, and the presence of electron-withdrawing groups, such as the chloro and bromo substituents on the target molecule, is generally well-tolerated. nih.gov
Another approach involves the use of heterogeneous catalysts, such as cobalt-based systems, for the aerobic oxidation of benzyl alcohols to esters under mild conditions. nih.gov These methods demonstrate broad substrate scope, including benzyl alcohols with electron-withdrawing groups, leading to the corresponding esters in good to excellent yields. nih.gov The plausible reaction pathway involves the initial oxidation of the benzyl alcohol to the corresponding aldehyde, which then reacts with an alcohol to form a hemiacetal intermediate, followed by further oxidation to the ester. nih.gov
Table 1: Examples of Catalytic Systems for Oxidative Esterification of Substituted Benzyl Alcohols
| Catalyst System | Oxidant | Substrate Scope | Key Features |
|---|---|---|---|
| [EMIM]OAc | O₂ | Various substituted benzyl alcohols | Metal-free, high yields, synergistic effect of cation and anion nih.gov |
| Co-N-Si/AC | O₂ | Broad range of benzyl alcohols, including those with electron-withdrawing groups | Heterogeneous, reusable catalyst, mild reaction conditions nih.gov |
| (NH₄)₃[CoMo₆O₁₈(OH)₆] | 30% H₂O₂ | Aromatic and aliphatic alcohols | Heterogeneous, single-atomic cobalt catalyst researchgate.net |
Methoxycarbonylation is a valuable transformation for converting alcohols into their corresponding methyl carbonates. These derivatives are considered stable and less toxic surrogates for chloroformates. An organocatalytic continuous flow process has been developed for the selective methoxycarbonylation of a diverse range of benzyl alcohols using dimethyl carbonate (DMC) as both the reagent and solvent. researchgate.net The reaction is promoted by organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), achieving high conversion and selectivity under mild conditions. researchgate.net This methodology could be readily applied to this compound to synthesize the corresponding benzyl methyl carbonate, a potentially useful intermediate for further synthetic elaborations.
Condensation Reactions for Schiff Base Derivatives from Related Aldehydes
While this compound possesses a benzyl alcohol moiety, its corresponding aldehyde, 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756), is a readily accessible precursor for the synthesis of Schiff bases. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are an important class of compounds with a wide range of applications. The synthesis of these derivatives is typically achieved through the condensation reaction of the aldehyde with a primary amine or a related compound.
Numerous studies have reported the synthesis of Schiff bases derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde. For example, its condensation with isonicotinohydrazide yields the corresponding Schiff base, 2'-(3-Bromo-5-chloro-2-hydroxy-benzyl-idene)isonicotinohydrazide. Similarly, reaction with 2-methoxy-benzohydrazide results in the formation of N'-(3-Bromo-5-chloro-2-hydroxy-benzyl-idene)-2-methoxy-benzohydrazide. These reactions are typically carried out by refluxing the aldehyde and the hydrazide in a suitable solvent like ethanol (B145695).
Table 2: Examples of Schiff Base Derivatives from 3-Bromo-5-chloro-2-hydroxybenzaldehyde
| Reactant | Resulting Schiff Base | Key Observations |
|---|---|---|
| Isonicotinohydrazide | 2'-(3-Bromo-5-chloro-2-hydroxy-benzyl-idene)isonicotinohydrazide | Formation of a crystalline solid, molecular structure confirmed by X-ray crystallography. |
| 2-Methoxy-benzohydrazide | N'-(3-Bromo-5-chloro-2-hydroxy-benzyl-idene)-2-methoxy-benzohydrazide | Essentially planar molecule with an E configuration about the C=N double bond. |
Role as a Building Block in Complex Heterocyclic and Polycyclic Architectures
The inherent reactivity of this compound makes it an adept starting material for the synthesis of a variety of heterocyclic and polycyclic systems. The presence of the ortho-hydroxybenzyl alcohol moiety is particularly significant, as it can serve as a precursor to highly reactive ortho-quinone methide (o-QM) intermediates. These intermediates are known to participate in a range of cycloaddition reactions, paving the way for the formation of chromene and chromanone frameworks, which are core structures in many biologically active compounds. nih.govnih.gov
While direct examples of the use of this compound in the synthesis of complex named architectures are not extensively documented in readily available literature, its synthetic potential can be inferred from the reactivity of analogous compounds. For instance, ortho-hydroxybenzyl alcohols are known to undergo condensation reactions with various partners to yield heterocyclic structures.
A common strategy involves the oxidation of the benzylic alcohol to the corresponding aldehyde, 3-bromo-5-chloro-2-hydroxybenzaldehyde. This aldehyde is a versatile intermediate that can readily undergo condensation reactions. For example, it can react with hydrazides to form hydrazones, which are precursors to various five- and six-membered heterocyclic rings. Similarly, reaction with primary amines can yield Schiff bases, which can be further cyclized to afford a diverse array of nitrogen-containing heterocycles.
The halogen substituents on the aromatic ring, a bromine and a chlorine atom, also play a crucial role in expanding the synthetic utility of this building block. These halogens provide handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of additional carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex and highly substituted polycyclic aromatic and heterocyclic systems.
Below is a table summarizing the potential derivatizations of this compound and their applications in the synthesis of complex molecules.
| Derivative | Reagents and Conditions | Resulting Functional Group | Application in Synthesis |
| Aldehyde | Mild oxidizing agents (e.g., PCC, MnO₂) | -CHO | Precursor for imines, hydrazones, and subsequent heterocycle formation (e.g., quinolines, benzodiazepines). |
| Ether (phenolic) | Alkyl halide, Base (e.g., K₂CO₃) | -OR | Modification of electronic properties, precursor for intramolecular cyclizations. |
| Ether (benzylic) | Alkyl halide, Base (e.g., NaH) | -CH₂OR | Protection of the benzylic alcohol, introduction of a new functional group. |
| Cross-coupled product | Organoboron/-tin/-zinc reagent, Palladium catalyst | Aryl or Alkyl substituent | Elaboration of the aromatic core, construction of biaryl or more complex polycyclic systems. |
Strategic Application of Protective Group Methodologies in Multi-Step Syntheses
The presence of two distinct hydroxyl groups in this compound—a phenolic hydroxyl and a primary benzylic alcohol—presents both an opportunity and a challenge in multi-step organic synthesis. Their differential reactivity allows for selective manipulation, but this often requires a carefully orchestrated protecting group strategy to achieve the desired chemical transformations without unintended side reactions.
The phenolic hydroxyl group is acidic and can be deprotonated under relatively mild basic conditions. In contrast, the benzylic alcohol is less acidic and typically requires a stronger base for deprotonation. This difference in acidity can be exploited for selective protection. For instance, the phenolic hydroxyl can be selectively protected as a silyl ether (e.g., using TBDMSCl with a mild base like imidazole) or an acetate ester, leaving the benzylic alcohol free for subsequent reactions such as oxidation or etherification.
Conversely, it is also possible to selectively protect the primary benzylic alcohol in the presence of the phenol (B47542). reddit.com This can be achieved using sterically demanding protecting groups or under specific reaction conditions that favor reaction at the less hindered primary alcohol.
An orthogonal protecting group strategy is often essential in the synthesis of complex molecules derived from this building block. This involves the use of protecting groups that can be removed under different conditions, allowing for the sequential deprotection and functionalization of the two hydroxyl groups. For example, a silyl ether protecting the phenol can be removed with fluoride ions, while a benzyl ether protecting the benzylic alcohol can be cleaved by hydrogenolysis. This orthogonal approach provides the synthetic chemist with precise control over the reaction sequence.
The following table outlines some common protecting groups for the phenolic and benzylic hydroxyls of this compound and their typical deprotection conditions, illustrating the potential for orthogonal strategies.
| Hydroxyl Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Phenolic | tert-Butyldimethylsilyl ether | TBDMS | F⁻ (e.g., TBAF) or mild acid |
| Phenolic | Acetate | Ac | Base (e.g., K₂CO₃, MeOH) or acid |
| Phenolic | Benzyl ether | Bn | H₂, Pd/C |
| Benzylic | Benzyl ether | Bn | H₂, Pd/C |
| Benzylic | Tetrahydropyranyl ether | THP | Mild acid (e.g., PPTS) |
| Benzylic | Methoxymethyl ether | MOM | Acid |
The judicious choice and application of these protective group methodologies are paramount for the successful utilization of this compound as a building block in the synthesis of complex and medicinally relevant heterocyclic and polycyclic compounds.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT has become a cornerstone of computational chemistry for investigating the structure and reactivity of molecules. nih.gov By applying functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), researchers can accurately model the geometric and electronic properties of complex molecules like halogenated benzyl (B1604629) alcohols. nih.govijcce.ac.ir
DFT calculations are instrumental in determining the energies and distributions of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov
From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to predict the chemical behavior of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol. These parameters, derived from conceptual DFT, provide a quantitative framework for understanding its potential interactions. While specific experimental kinetic data are not widely available, these computational tools offer robust predictions of the molecule's reactivity profile.
Table 1: Conceptual DFT Reactivity Descriptors
| Reactivity Parameter | Formula (in terms of HOMO & LUMO energies) | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of the molecule to change its electron configuration. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |
This table outlines the key reactivity parameters that can be derived from DFT calculations to predict the chemical behavior of this compound, based on methodologies applied to analogous structures. nih.govnih.gov
Beyond static reactivity, DFT is employed to map the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction pathways. rsc.orgresearchgate.net For reactions involving this compound, such as its chlorination or oxidation, transition state analysis can calculate activation energy barriers and distinguish between possible mechanisms (e.g., SN1 vs. SN2). organic-chemistry.org This approach is also vital for understanding conformational changes, such as the interconversion between different rotational isomers, which proceeds through well-defined transition states. rsc.orgresearchgate.net
Intermolecular Interactions and Supramolecular Chemistry in Halogenated Benzyl Alcohols
The hydroxyl (-OH) group in this compound is a potent hydrogen bond donor, leading to the formation of robust intermolecular interactions. brainly.com
O-H···O Interactions: In the solid state, halogenated benzyl alcohols frequently form cooperative O-H···O hydrogen bonds. Studies on related compounds, such as ortho-chlorobenzyl alcohol and ortho-bromobenzyl alcohol, have shown that these interactions can organize molecules into homochiral chains. rsc.org
O-H···N Interactions: When suitable acceptor atoms are present, O-H···N hydrogen bonds can also form. For instance, a crystallographic study of a hydrazide derivative synthesized from 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) revealed a stabilizing intramolecular O—H⋯N hydrogen bond. researchgate.net
Intramolecular O-H···X Interactions: In certain conformations, particularly in ortho-halogenated benzyl alcohols, an intramolecular hydrogen bond can form between the hydroxyl proton and the adjacent halogen atom (O-H···X, where X=Cl, Br). rsc.orgrsc.org
Proton Donating Ability: The acidity of the hydroxyl proton, and thus its strength as a hydrogen bond donor, is influenced by the electron-withdrawing halogen substituents. FTIR studies on substituted benzyl alcohols have established a clear hierarchy of proton-donating ability, which generally increases with the electronegativity and number of substituents. researchgate.net
Table 2: Common Hydrogen Bond Types in Halogenated Benzyl Alcohols and Derivatives
| Interaction Type | Donor | Acceptor | Significance |
| Intermolecular | -OH | Oxygen (-O) | Key interaction for forming chains and networks in the solid state. rsc.org |
| Intramolecular | -OH | Nitrogen (-N) | Can stabilize specific molecular conformations in derivatives. researchgate.net |
| Intramolecular | -OH | Halogen (-X) | Competes with intermolecular bonding, influencing conformational preference. rsc.org |
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. acs.orgacs.org This phenomenon is explained by the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom (X) along the extension of the R-X covalent bond. acs.org
In this compound, both the bromine and chlorine atoms possess σ-holes and can act as halogen bond donors. The strength of this interaction generally follows the order I > Br > Cl, making the bromine atom the more potent halogen bond donor in this molecule. acs.org These halogen bonds typically form with Lewis bases, such as the oxygen or nitrogen atoms of adjacent molecules. acs.org Computational studies on the crystallization of similar halogenated benzyl alcohols suggest that after initial assembly via other forces, the final 3D supramolecular structure is stabilized by X···X interactions mediated by σ-holes. researchgate.net
The electron-rich π-system of the benzene (B151609) ring in this compound facilitates attractive π-π stacking interactions. libretexts.orgwikipedia.org These non-covalent forces, which arise from a combination of electrostatic and dispersion effects, are crucial for the stabilization of crystal structures. acs.org
Studies on related molecules have demonstrated the importance of this interaction. A crystallographic analysis of a derivative of 3-Bromo-5-chloro-2-hydroxybenzaldehyde reported significant aromatic π–π stacking interactions, with a measured centroid–centroid distance of 3.583 Å. researchgate.net Furthermore, theoretical models of the crystallization of halogenated benzyl alcohols propose that π-π interactions are the dominant initial force, responsible for organizing the molecules into 1D supramolecular chains. researchgate.net
Crystallization Mechanism Modeling for Halogenated Benzyl Alcohols
Recent studies have employed Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) to unravel the crystallization pathways of halogenated benzyl alcohols. researchgate.net These investigations have revealed that a hierarchy of intermolecular interactions dictates the self-assembly process, leading to the final crystal structure.
A proposed general mechanism for the crystallization of halogenated benzyl alcohols begins with the formation of a one-dimensional (1D) supramolecular chain, driven by the strongest intermolecular interactions present. researchgate.netphysics.gov.az In many aromatic systems, π-π stacking interactions are the initial dominant force. physics.gov.az Subsequently, these 1D chains align to form a two-dimensional (2D) layer, a process guided by the next most stable arrangement of intermolecular forces. researchgate.netphysics.gov.az Finally, the crystal grows into a three-dimensional (3D) structure through weaker, yet crucial, interactions. researchgate.netphysics.gov.az
In the case of this compound, a similar hierarchical assembly process is anticipated. The presence of bromine, chlorine, and hydroxyl substituents on the benzyl alcohol core would lead to a complex network of interactions, including:
Hydrogen Bonding: Primarily involving the hydroxyl group (O-H···O).
Halogen Bonding: Interactions involving the bromine and chlorine atoms (e.g., C-Br···O, C-Cl···O, C-Br···Br, C-Cl···Cl, C-Br···Cl).
π-Interactions: π-π stacking between the aromatic rings.
Van der Waals Forces: Including dipole-dipole and dispersion forces.
The interplay and relative strengths of these interactions would determine the ultimate crystal structure. Computational models for analogous systems have quantified the energetic contributions of these different interactions, as illustrated in the hypothetical data table below, which is based on findings for similar compounds.
| Interaction Type | Calculated Interaction Energy (kcal/mol) - Representative Values for Halogenated Benzyl Alcohols |
|---|---|
| O-H···O | -5.0 to -8.0 |
| π-π Stacking | -2.5 to -5.0 |
| C-H···O | -1.0 to -3.0 |
| C-H···X (X=Cl, Br) | -0.5 to -2.0 |
| X···X (X=Cl, Br) |
This table presents representative interaction energies for various intermolecular forces found in halogenated benzyl alcohols, derived from computational studies on analogous compounds. The exact values for this compound would require specific theoretical calculations.
Solvent Effects and Adsorption Energetics in Catalytic Processes
The influence of solvents and the energetics of adsorption onto catalytic surfaces are critical aspects of chemical reactivity and process design. At present, specific computational studies detailing the solvent effects and adsorption energetics for this compound in catalytic processes have not been reported in the available literature. However, the established methodologies of computational chemistry provide a clear path for such investigations, and studies on related compounds offer valuable insights into the expected behavior.
Solvent Effects:
Computational methods, particularly those combining DFT with continuum solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, are employed to understand how solvents influence molecular properties and reactivity. For this compound, such studies would analyze:
Conformational Stability: The relative energies of different conformers of the molecule can change significantly with solvent polarity due to varying dipole moments.
Spectroscopic Properties: Solvatochromic shifts in UV-Vis and NMR spectra can be predicted, providing a link between theoretical models and experimental observations.
Reaction Energetics: The energy barriers of potential reactions can be altered by the differential solvation of reactants, transition states, and products.
For instance, studies on other halogenated aromatic compounds have shown that polar solvents can significantly stabilize polar transition states, thereby accelerating certain reaction pathways. The choice of solvent can also influence the predominant intermolecular interactions, potentially favoring or disfavoring pathways that lead to specific products.
Adsorption Energetics in Catalytic Processes:
The adsorption of a molecule onto a catalyst surface is the initial and often rate-determining step in heterogeneous catalysis. DFT calculations are a powerful tool to model this phenomenon. For this compound, a computational study of its adsorption on a relevant catalyst surface (e.g., a metal oxide or a supported metal nanoparticle) would involve:
Modeling the Catalyst Surface: Creating a slab model of the catalyst material.
Placing the Adsorbate: Positioning the this compound molecule in various orientations relative to the active sites on the catalyst surface.
Geometry Optimization: Allowing the system to relax to the lowest energy configuration.
Calculating Adsorption Energy: The adsorption energy (E_ads) is calculated as: E_ads = E_total - (E_slab + E_molecule) where E_total is the energy of the optimized adsorbate-slab system, E_slab is the energy of the catalyst slab alone, and E_molecule is the energy of the isolated molecule.
A negative adsorption energy indicates a stable adsorption process. The magnitude of this energy provides insight into the strength of the interaction (physisorption vs. chemisorption). Studies on the adsorption of other substituted aromatic molecules, such as halogenated phenols on metal oxide surfaces, have shown that the interaction is often governed by the formation of bonds between the hydroxyl group and surface metal atoms, as well as interactions between the halogen atoms and the surface.
The following table illustrates the kind of data that would be generated from a DFT study on the adsorption of this compound on a hypothetical catalyst surface, based on findings for similar systems.
| Adsorption Site on Hypothetical Catalyst Surface | Interacting Atoms of the Molecule | Calculated Adsorption Energy (eV) - Representative Values |
|---|---|---|
| Metal Cation (e.g., Ti, Fe) | Oxygen (from -OH group) | -1.5 to -2.5 |
| Surface Oxygen | Hydrogen (from -OH group) | -0.8 to -1.2 |
| Metal Cation | Bromine/Chlorine | -0.5 to -1.0 |
| Terrace Site | Aromatic Ring (π-system) | -0.7 to -1.5 |
This table presents hypothetical adsorption energies for this compound on different sites of a generic catalyst surface. The values are illustrative and based on computational studies of analogous halogenated aromatic compounds. Specific calculations are required to determine the actual adsorption energetics for this compound on a particular catalyst.
Advanced Spectroscopic and Structural Characterization Techniques for Derivatives
X-ray Crystallography for Molecular and Supramolecular Structure Determination
For instance, the crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidine)-2-hydroxybenzohydrazide was determined to be approximately planar, with a small dihedral angle of 5.79 (12)° between its aromatic rings. rsc.orgnih.gov The conformation of this molecule is stabilized by intramolecular hydrogen bonds. Furthermore, intermolecular hydrogen bonding plays a significant role in its crystal packing, leading to the formation of chains. rsc.orgnih.gov
Similarly, the investigation of 2'-(3-Bromo-5-chloro-2-hydroxy-benzyl-idene)isonicotinohydrazide methanol solvate showed a dihedral angle of 5.9 (2)° between the benzene (B151609) and pyridine rings. rsc.org Its crystal structure is characterized by a network of intermolecular hydrogen bonds involving N-H⋯O, O-H⋯O, and O-H⋯Br interactions, which result in the formation of dimers and chains. An intramolecular O-H⋯N hydrogen bond is also present, contributing to the molecule's stability. rsc.org
In another example, the Schiff base complex, bis[2-((E)-(m-tolylimino)methyl)-6-bromo-4-chlorophenol]copper(II), was synthesized and its structure elucidated by single-crystal X-ray analysis. The study revealed a flattened tetrahedral geometry around the copper(II) ion. asianpubs.org The crystal system was identified as monoclinic with the space group C2/c. asianpubs.org
The crystallographic data for several derivatives are summarized in the table below, showcasing the precise parameters obtained from these structural studies.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| N′-(3-Bromo-5-chloro-2-hydroxybenzylidine)-2-hydroxybenzohydrazide | C₁₄H₁₀BrClN₂O₃ | Monoclinic | P2₁/c | 15.8387 | 6.9319 | 12.9951 | 106.461 |
| 2'-(3-Bromo-5-chloro-2-hydroxy-benzyl-idene)isonicotinohydrazide methanol solvate | C₁₃H₉BrClN₃O₂·CH₄O | - | - | - | - | - | - |
| Bis[2-((E)-(m-tolylimino)methyl)-6-bromo-4-chlorophenol]copper(II) | C₂₈H₂₀Br₂Cl₂CuN₂O₂ | Monoclinic | C2/c | 14.5521 | 8.6800 | 21.934 | 100.0380 |
| N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate | C₁₄H₁₀BrClN₂O₅·CH₄O | Monoclinic | - | 21.6157 | 12.7408 | 17.0803 | 136.641 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of 3-bromo-5-chloro-2-hydroxybenzyl alcohol, providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Anion binding studies of certain derivatives have also been conducted using ¹H NMR titrations. These experiments can reveal selective recognition of specific anions, such as fluoride, through observable changes in the chemical shifts of the receptor's protons upon anion binding. This indicates a hydrogen-bond interaction between the receptor and the anion.
While specific spectral data for this compound is not detailed in the provided search results, the extensive use of NMR in characterizing its closely related derivatives underscores the indispensability of this technique in the structural analysis of these compounds.
Infrared (IR) and Mass Spectrometry (MS) Applications in Characterization
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used in the characterization of derivatives of this compound. IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and can give insights into the molecular formula and structure.
The NIST WebBook provides gas-phase IR and electron ionization mass spectra for 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756). nist.govnist.gov The IR spectrum would exhibit characteristic absorption bands for the hydroxyl, aldehyde, and aromatic C-H and C-C bonds. The mass spectrum provides the molecular weight of 235.462 g/mol , consistent with the formula C₇H₄BrClO₂. nist.govnist.gov
In the synthesis and characterization of more complex derivatives, such as the amantadine-derived Schiff base (AHB) and its metal complexes, FT-IR and mass spectrometry are crucial for confirming their structures. rsc.orgrsc.org The FT-IR spectra of these compounds would show the disappearance of the aldehyde C=O stretch and the appearance of the characteristic C=N (imine) stretching vibration, confirming the formation of the Schiff base. The mass spectra of these derivatives would show the molecular ion peak corresponding to their calculated molecular weights, thus verifying their successful synthesis.
These techniques, when used in conjunction with X-ray crystallography and NMR spectroscopy, provide a complete and detailed picture of the structure and bonding in derivatives of this compound.
Future Perspectives in Research on 3 Bromo 5 Chloro 2 Hydroxybenzyl Alcohol
Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity
The primary route to 3-bromo-5-chloro-2-hydroxybenzyl alcohol involves the synthesis of its corresponding aldehyde, 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756), followed by reduction. Future research could focus on optimizing both of these steps for greater efficiency, sustainability, and, where applicable, stereoselectivity.
Synthesis of the Precursor Aldehyde:
Greener Halogenation Techniques: Traditional methods may use elemental bromine and chlorine, which present safety and environmental challenges. Future work could explore the use of N-halosuccinimides (NBS and NCS) or other solid, stable halogenating agents that are easier to handle and produce less hazardous byproducts.
Catalytic Formylation: The introduction of the aldehyde group can be optimized. While classical methods like the Reimer-Tiemann or Duff reaction are options, research into catalytic approaches using more benign reagents and offering higher regioselectivity would be a significant advancement.
Reduction of the Aldehyde:
The reduction of the aromatic aldehyde to the benzyl (B1604629) alcohol is a critical step. While standard reducing agents like sodium borohydride (B1222165) are effective, future research could focus on more sophisticated methods.
Catalytic Transfer Hydrogenation: This method uses a stable hydrogen donor (e.g., isopropanol, formic acid) in the presence of a transition metal catalyst. It is often safer and more environmentally friendly than using high-pressure hydrogen gas or metal hydrides. Developing a highly efficient catalytic system for this specific substrate would be a valuable contribution.
Enzymatic and Biocatalytic Reductions: The use of alcohol dehydrogenases or whole-cell biocatalysts could offer near-perfect selectivity under mild, aqueous conditions. This approach aligns with the principles of green chemistry and could be a key area of future investigation. While the target molecule is achiral, enzymatic methods could be crucial if a chiral center were to be introduced in a related derivative.
Potential Research Directions for Synthesis
| Research Area | Focus | Potential Advantages |
|---|---|---|
| Greener Halogenation | Use of N-halosuccinimides or other solid halogenating agents. | Improved safety, easier handling, reduced hazardous waste. |
| Catalytic Formylation | Development of catalytic Reimer-Tiemann or Duff-type reactions. | Higher yields, improved regioselectivity, milder reaction conditions. |
| Catalytic Transfer Hydrogenation | Optimization of catalysts for the reduction of the precursor aldehyde. | Avoids high-pressure H2, enhanced safety, greener process. |
| Biocatalysis | Application of alcohol dehydrogenases for the reduction step. | High selectivity, mild conditions, environmentally benign. |
Exploration of New Chemical Transformations and Reactivity Profiles
The reactivity of this compound is not limited to the condensation of its aldehyde precursor. The interplay between the phenolic hydroxyl, benzyl alcohol, and halogen substituents offers a rich landscape for chemical transformations.
Selective Functionalization: A key challenge and area for future research is the selective reaction of the phenolic versus the benzylic hydroxyl group. Developing protecting group strategies or catalytic systems that can distinguish between these two sites would unlock a vast array of synthetic possibilities, allowing for the stepwise construction of more complex molecules.
Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring are handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Research could focus on the selective activation of the C-Br bond over the C-Cl bond, which is typically more reactive, to introduce a wide range of substituents (alkyl, aryl, alkynyl groups). This would enable the synthesis of a large library of derivatives with tailored electronic and steric properties.
Polymerization: The difunctional nature of this molecule (a phenolic hydroxyl and a benzyl alcohol) makes it a potential monomer for the synthesis of novel polymers. For example, it could be used to create polyesters or polyethers. The presence of halogens on the polymer backbone could impart useful properties such as flame retardancy and altered solubility.
Oxidation Reactions: While the reduction of the aldehyde is the standard route to the alcohol, selective oxidation of the benzyl alcohol back to the aldehyde or further to a carboxylic acid, while preserving the phenolic group, is another area for exploration. This would provide alternative routes to important synthetic intermediates.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Material Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for the synthetic and transformation reactions described above. This would provide a deeper understanding of the factors controlling reactivity and selectivity, aiding in the design of more efficient catalysts and reaction conditions.
Prediction of Physicochemical Properties: Computational models can predict key properties of derivatives of this compound. This includes electronic properties (HOMO-LUMO gap), which are relevant for applications in electronics and photonics, and interaction potentials, which are crucial for understanding how these molecules might bind to biological targets or self-assemble into larger structures. The influence of the halogen atoms on properties like the acidity of the phenolic proton and the stability of reaction intermediates can be systematically studied. arxiv.org
Design of Functional Materials: Molecular dynamics simulations could be used to model the behavior of polymers derived from this compound. For instance, simulations could predict the glass transition temperature, mechanical strength, and diffusion of small molecules through a polymer matrix. This would be invaluable for designing new materials with specific properties, such as flame-retardant polymers or membranes for separations.
Computational Modeling Approaches
| Modeling Technique | Application Area | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure. | Transition state energies, reaction pathways, HOMO/LUMO levels, charge distribution. |
| Molecular Dynamics (MD) | Polymer and material properties. | Glass transition temperature, mechanical properties, self-assembly behavior. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity prediction. | Correlation of molecular structure with potential therapeutic or toxic effects. |
Potential Applications in Advanced Chemical Technologies and Materials Science
The unique structural features of this compound and its derivatives suggest a range of potential applications in advanced technologies.
Functional Polymers and Materials: As mentioned, the compound can serve as a monomer for halogenated polymers. These materials are often flame-retardant, making them valuable for applications in electronics, construction, and textiles. The specific combination of bromine and chlorine may offer synergistic effects in this regard.
Coordination Chemistry and Catalysis: The Schiff bases derived from the corresponding aldehyde are excellent ligands for a variety of metal ions. internationaljournalcorner.comnih.gov Future research could explore the catalytic activity of these metal complexes in organic synthesis, for example, as oxidation or polymerization catalysts. The electronic properties of the ligand can be fine-tuned by modifying the substituents, which in turn influences the catalytic activity of the metal center.
Luminescent Materials: Many Schiff base complexes exhibit fluorescence. By carefully choosing the metal ion and modifying the ligand structure, it may be possible to develop new phosphorescent or fluorescent materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging.
Biologically Active Compounds: Halogenated organic compounds are prevalent in many pharmaceuticals and agrochemicals. nih.gov The Schiff bases and other derivatives of this compound could be screened for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.net
Q & A
Q. What are the established synthetic routes for 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis typically begins with bromination of 5-chloro-salicylaldehyde under controlled conditions (e.g., using N-bromosuccinimide in acetic acid) to introduce the bromine substituent . Subsequent reduction of the aldehyde group to a primary alcohol is achieved via NaBH₄ or catalytic hydrogenation. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (0–25°C), and stoichiometric ratios to minimize side products like over-reduction or dehalogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming substitution patterns and hydroxyl group presence. IR spectroscopy validates O-H and C-Br/Cl stretches (~3200 cm⁻¹ and 500–600 cm⁻¹, respectively). Mass spectrometry (EI/ESI-MS) confirms molecular weight. For conflicting data (e.g., ambiguous NOE effects), single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities .
Q. How does the substitution pattern of halogen atoms influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The meta-bromine and para-chlorine groups create an electron-deficient aromatic ring, directing electrophilic attacks to the ortho and para positions relative to the hydroxyl group. Steric hindrance from the bulky benzyl alcohol moiety may slow reactions at the 2-position. Comparative studies with analogs (e.g., 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol) highlight how electron-withdrawing groups enhance leaving-group aptitude in SNAr reactions .
Q. What purification strategies are recommended for this compound, especially when dealing with polar byproducts?
- Methodological Answer : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–30% EtOAc) effectively separates polar byproducts. Recrystallization from ethanol/water mixtures improves purity (>95%). Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict favored reaction pathways. For Suzuki-Miyaura couplings, the bromine atom at the 3-position is more reactive than chlorine due to lower bond dissociation energy. Solvent effects (e.g., DMF vs. THF) are simulated using PCM models to optimize catalytic conditions .
Q. What are the challenges in crystallizing this compound, and how can SHELX software be employed to resolve structural ambiguities?
- Methodological Answer : Challenges include crystal twinning and disorder due to the flexible benzyl alcohol moiety. SHELXL refinement with twin-law corrections and anisotropic displacement parameters improves model accuracy. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis help identify weak interactions (e.g., C-H···O) stabilizing the lattice .
Q. How do steric and electronic effects in this compound impact its potential as a ligand in coordination chemistry?
- Methodological Answer : The hydroxyl group acts as a monodentate ligand, while halogens participate in secondary interactions. Steric bulk at the 2-position limits chelation with larger metal ions (e.g., Pd²⁺). Comparative studies with 3-Bromo-4-fluorobenzyl alcohol show enhanced stability in Cu(I) complexes due to reduced steric hindrance .
Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions during derivatization?
- Methodological Answer : Decomposition pathways (e.g., hydrolysis of C-Br bonds) are minimized by using buffered conditions (pH 6–8) and low temperatures (<40°C). Adding radical scavengers (e.g., BHT) prevents oxidative degradation. Stability studies via TGA/DSC identify safe temperature ranges for storage .
Comparative Analysis Table
Safety Note : Handle this compound with nitrile gloves and eye protection. Store at 2–8°C in amber vials to prevent photodegradation. Dispose via halogenated waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
